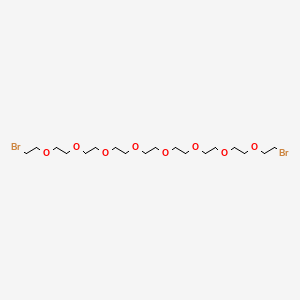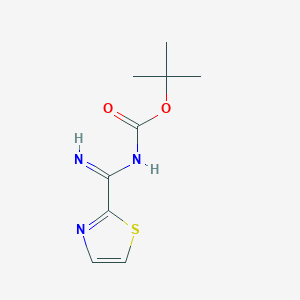
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a suitable partner molecule. This complex can then undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a propoxy group.
2-Fluoro-3-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a propoxy group.
Uniqueness
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C10H14BFO3 |
|---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
(2-fluoro-3-methyl-6-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO3/c1-3-6-15-8-5-4-7(2)10(12)9(8)11(13)14/h4-5,13-14H,3,6H2,1-2H3 |
InChI Key |
SXCSTKVAYUMLAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)

